Hexyl D-glucoside

Description

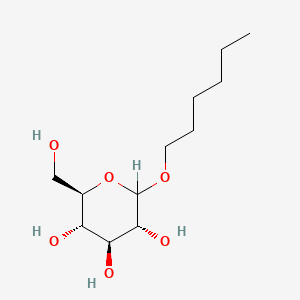

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAZJLFFSJARQM-OZRWLHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041843 | |

| Record name | D-Glucopyranoside, hexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | D-Glucopyranoside, hexyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54549-24-5 | |

| Record name | Hexyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranoside, hexyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranoside, hexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexyl D-glucoside synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Hexyl D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, valued for its biodegradability, low toxicity, and excellent physicochemical properties.[1] Derived from renewable resources—D-glucose and hexanol—it finds applications in cosmetics, personal care products, detergents, and various industrial formulations.[1] This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, focusing on chemical and enzymatic routes. It includes detailed experimental protocols, comparative data tables, and process visualizations to assist researchers in the development and optimization of production strategies.

Introduction

The synthesis of alkyl glucosides was first reported by Emil Fischer in 1893.[2] These molecules consist of a hydrophilic sugar headgroup (glucose) and a hydrophobic alkyl tail (hexyl group), imparting amphiphilic properties. The production of this compound can be broadly categorized into two main approaches: traditional chemical synthesis via Fischer glycosylation and greener enzymatic synthesis. The choice of method impacts reaction conditions, stereoselectivity, yield, and the final purity of the product. This document details both pathways, providing the necessary technical information for their practical implementation.

Synthesis Methodologies

Chemical Synthesis: Fischer Glycosylation

Fischer glycosylation is the conventional and most common industrial method for producing alkyl glucosides.[3] The process involves the acid-catalyzed reaction of D-glucose with an excess of hexanol.[2] It is an equilibrium reaction where water is formed as a byproduct; therefore, the continuous removal of water is essential to drive the reaction towards the formation of the glycoside product.[4]

This method typically yields a mixture of isomers, including α- and β-anomers and pyranoside/furanoside ring forms.[2] Prolonged reaction times tend to favor the thermodynamically more stable α-pyranoside product.[2]

Catalysts:

-

Homogeneous Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used.[3][5]

-

Heterogeneous (Solid) Acids: Newer developments include the use of reusable solid acid catalysts like tungstophosphoric acid supported on silica (TPA-SBA-15) to simplify catalyst removal.[6]

Enzymatic Synthesis

Enzymatic synthesis offers a green chemistry alternative, proceeding under milder conditions with high regio- and stereoselectivity, often yielding a specific anomer (e.g., β-glucoside with β-glucosidase).[7] There are two primary enzymatic strategies.

-

Reverse Hydrolysis: This is the direct condensation of D-glucose and hexanol, catalyzed by enzymes like β-glucosidase. It represents the reversal of the enzyme's natural hydrolytic activity.[7]

-

Transglycosylation: In this kinetically controlled reaction, the enzyme transfers a glucose moiety from a glycosyl donor (e.g., cellobiose, p-nitrophenyl-β-D-glucoside) to the hexanol acceptor.[7][8] This method often achieves higher yields than reverse hydrolysis.[9]

Enzymes:

-

β-Glucosidases are commonly employed to produce hexyl β-D-glucoside. The choice of enzyme is critical as optimal pH, temperature, and substrate tolerance vary significantly.[10]

-

α-Glucosidases can be used to synthesize the corresponding hexyl α-D-glucoside.

The main challenge in enzymatic synthesis is overcoming the low solubility of substrates (glucose in organic solvents or hexanol in aqueous buffers) and potential enzyme inhibition by high substrate or product concentrations.[6][10] Biphasic aqueous-organic systems are often used to improve reaction efficiency.[11]

Comparative Data on Synthesis Methods

The following tables summarize quantitative data from various synthesis methods to facilitate comparison.

Table 1: Chemical Synthesis of this compound via Fischer Glycosylation

| Catalyst | Reactant Ratio (Hexanol:Glucose) | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes | Reference(s) |

| H₂SO₄ | 1.5 : 1 (molar) | 105 - 110 | 45 min | 21.5% | Crude mixture containing product | [4] |

| H₂SO₄ | 10 : 1 (molar) | 95 - 100 | 3.5 hours | 20.7% | Product composition: 52% octyl glucoside, 47% octyl oligosaccharides (using octanol) | [4] |

| p-Toluenesulfonic acid (PTSA) | Molar excess of alcohol | 115 - 120 | Not Specified | High | Industrial process; requires vacuum to remove butanol in a two-step process | [5] |

| TPA-SBA-15 | Not Specified | 100 - 117 | Not Specified | >95% | For butyl glucoside; indicates high efficiency of solid acid catalysts | [6] |

Table 2: Enzymatic Synthesis of this compound

| Enzyme Source | Method | Glycosyl Donor | Reaction Medium | Temperature (°C) | pH | Yield (%) | Reference(s) |

| Immobilized β-glucosidase | Reverse Hydrolysis | D-Glucose (2.0 M) | Aqueous with 1-hexanol | Not Specified | Not Specified | 1 mM product synthesized | [2] |

| Thermotoga neapolitana (MtBgl3a) | Transglycosylation | Cellobiose | Aqueous buffer | Not Specified | Not Specified | ~34% (for stevioside) | [8] |

| Almond β-glucosidase | Transglycosylation | p-nitrophenyl-β-D-glucoside | Hexanol with controlled water activity | Not Specified | Not Specified | Dependent on water activity | [12] |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis via Fischer Glycosylation

This protocol is adapted from a patented procedure for the synthesis of hexyl glucoside.[4]

Materials:

-

Anhydrous D-glucose (0.50 mol, 90.0 g)

-

n-Hexyl alcohol (0.75 mol, 76.5 g)

-

Hexane (7.5 g)

-

Concentrated Sulfuric Acid (H₂SO₄) (1.0 g)

-

50% Sodium Hydroxide (NaOH) solution

-

Equipment: 500 mL 3-neck flask, mechanical stirrer, thermometer, Dean-Stark trap with condenser.

Procedure:

-

Reaction Setup: To the 3-neck flask, add n-hexyl alcohol (76.5 g), hexane (7.5 g), and concentrated sulfuric acid (1.0 g). The hexane acts as an azeotropic agent to facilitate water removal.

-

Reactant Addition: While stirring, add anhydrous D-glucose (90.0 g) to the mixture.

-

Reaction: Heat the mixture to reflux at 105-110°C. Continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction is monitored until the theoretical amount of water (9.0 mL for 0.5 mol of glucose) is collected, which takes approximately 45 minutes.

-

Neutralization: Cool the reaction mixture. Carefully add 50% NaOH solution (~2.0 g) until the mixture is neutralized (pH 7).

-

Initial Purification (Solvent Removal): Remove the excess n-hexyl alcohol and hexane by vacuum distillation. Heat the mixture up to 170°C under reduced pressure (e.g., 2 mm Hg) until the solvent is completely removed.[4] The remaining residue is the crude hexyl glucoside product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of moderately polar compounds like hexyl glucoside, based on standard laboratory techniques.[13]

Materials:

-

Crude hexyl glucoside residue from Protocol 4.1

-

Silica Gel 60 (230-400 mesh)

-

n-Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Equipment: Chromatography column, flasks for fraction collection, thin-layer chromatography (TLC) plates and chamber, rotary evaporator.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

-

Sample Loading: Dissolve a small amount of the crude hexyl glucoside residue in a minimal volume of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system, such as 9:1 n-hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 4:1, then 1:1 n-hexane:ethyl acetate) to elute compounds of increasing polarity.[13]

-

Fraction Collection & Analysis: Collect fractions and monitor the separation using TLC with an appropriate stain (e.g., anisaldehyde-sulfuric acid stain, which turns purple/red with sugars upon heating).

-

Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations of Processes and Pathways

Synthesis Pathways Overview

Caption: Comparison of Chemical vs. Enzymatic synthesis routes for this compound.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for chemical synthesis and chromatographic purification of this compound.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A review on the synthesis of bio-based surfactants using green chemistry principles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. monsachemical.com [monsachemical.com]

- 4. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 7. mdpi.com [mdpi.com]

- 8. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of Hexyl D-glucoside

An In-depth Technical Guide to Hexyl D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family.[1][2] It is synthesized from the reaction of D-glucose with hexanol.[1][3] Its amphiphilic nature, combining a hydrophilic glucose head and a hydrophobic six-carbon hexyl tail, gives it valuable surfactant properties.[3] This structure allows it to be used as a mild, non-denaturing detergent for solubilizing, stabilizing, and analyzing membrane proteins.[3] Unlike harsher ionic detergents, this compound is adept at disrupting lipid-lipid and lipid-protein interactions while preserving the essential protein-protein interactions required for biological function.[3] It is widely utilized in research and pharmaceutical formulations to enhance the solubility of hydrophobic compounds.[4] Furthermore, its biodegradable and environmentally friendly profile makes it a sustainable alternative in various applications, including cosmetics, household cleaners, and green chemistry.[2][5]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various scientific and industrial fields.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₆ | [3][6] |

| Molecular Weight | 264.32 g/mol | [3][6] |

| Appearance | White powder / Light yellow liquid | [1][2][7] |

| Density | 1.23 g/cm³ | [2][3][7] |

| Boiling Point | 432.3 °C at 760 mmHg | [2][3][7] |

| Flash Point | 215.2 °C | [2][7] |

| Refractive Index | 1.521 | [2][7] |

Solubility and Surfactant Properties

| Property | Value | Source |

| Water Solubility | 750 g/L (at 20 °C) | [2][4][7] |

| Critical Micelle Concentration (CMC) | 0.44 mM (in dichloromethane) | [3] |

| 250 mM (n-Hexyl-β-D-glucopyranoside) | [6] | |

| LogP (Octanol/Water Partition Coeff.) | -0.61680 | [7] |

| pKa | 12.96 ± 0.70 (Predicted) | [2][4][7] |

| Vapor Pressure | 2.75 x 10⁻⁹ mmHg (at 25 °C) | [2][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Chemical Synthesis: Fischer Glycosylation (Generalized Protocol)

The foundational method for synthesizing alkyl glucosides is the acid-catalyzed reaction of dextrose with a fatty alcohol, a process known as Fischer glycosylation.[3]

Objective: To synthesize this compound by reacting D-glucose with 1-hexanol in the presence of an acid catalyst.

Materials:

-

D-glucose

-

1-hexanol (in excess, serves as reactant and solvent)

-

Strong acid catalyst (e.g., HCl, H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Catalyst Preparation: Prepare a solution of approximately 15% HCl in 1-hexanol.[8]

-

Reaction: Add 10 g of D-glucose to the acidic hexanol solution.[8]

-

Incubation: Stir the mixture continuously at a controlled temperature (e.g., 60 °C) for at least 12-24 hours to allow for the glycosylation reaction to proceed.[8]

-

Neutralization: After the reaction, carefully add solid sodium bicarbonate to the mixture until the pH reaches approximately 5 to neutralize the acid catalyst.[8]

-

Filtration: Filter the solution to remove the salt byproduct and any unreacted solids.

-

Solvent Removal: Evaporate the excess 1-hexanol from the filtrate under vacuum.[8]

-

Extraction: Add 50 mL of water to the residue. Extract the this compound product from the aqueous phase using ethyl acetate.[8]

-

Purification: The collected organic phase can be further purified using techniques like column chromatography to isolate the pure this compound anomers.

Enzymatic Synthesis (Generalized Protocol)

Enzymatic synthesis offers a "green" chemistry approach with high selectivity and milder reaction conditions.[3] This method uses enzymes like β-glucosidases to catalyze the condensation of D-glucose and hexanol.[3]

Objective: To synthesize this compound using a biocatalyst.

Materials:

-

D-glucose (or a suitable glycosyl donor like sucrose)

-

1-hexanol

-

β-glucosidase enzyme (e.g., from Hanseniaspora thailandica BC9) or whole microbial cells (e.g., Microbacterium paraoxydans)[3]

-

Buffer solution (e.g., pH 6.0)[3]

-

Organic solvent (for biphasic system, if applicable)

Procedure:

-

Enzyme Preparation: Prepare a solution or suspension of the β-glucosidase enzyme or whole cells in an appropriate buffer.

-

Substrate Preparation: Dissolve D-glucose in the buffer to create the aqueous phase.

-

Reaction Setup (Biphasic System):

-

Incubation: Maintain the reaction at an optimal temperature and pH for the specific enzyme used (e.g., 40-45 °C and pH 6.0).[3] Stir the mixture to ensure adequate mixing between the phases.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples over time and analyzing them for product formation using techniques like HPLC.

-

Termination: Once the reaction reaches the desired conversion, terminate it by denaturing the enzyme (e.g., by heat or pH change) or by separating the phases.

-

Product Recovery: Separate the organic phase containing the this compound. The product can then be purified from the excess hexanol.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. Above this concentration, surfactant molecules self-assemble into micelles. It can be determined using various methods, including surface tension measurements or conductivity.[3][8]

Objective: To determine the CMC of this compound in an aqueous solution.

Method: Surface Tension Measurement

-

Stock Solution: Prepare a concentrated stock solution of this compound in deionized water, well above the expected CMC.

-

Serial Dilutions: Create a series of dilutions from the stock solution with progressively lower concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will show a sharp break or inflection point. The concentration at this point is the CMC. Below the CMC, surface tension decreases significantly with increasing concentration; above the CMC, it remains relatively constant as excess surfactant molecules form micelles.[9]

Visualizations: Workflows and Concepts

Caption: Generalized workflow for the chemical synthesis of this compound.

Caption: Workflow for the enzymatic synthesis of this compound in a biphasic system.

Caption: Conceptual diagram of micelle formation by this compound.

Safety and Toxicology

This compound is generally considered to have a favorable safety profile. The EPA has verified it to be of low concern based on experimental and modeled data.[10]

-

Acute Toxicity: Industry studies indicate that alkyl polyglucosides have low acute oral and dermal toxicity. A dermal LD50 value of >2,000 mg/kg for rats has been reported for this compound.[11]

-

Skin and Eye Irritation: While it can cause severe skin burns and eye damage at high concentrations, industry reviews show it does not irritate the skin at concentrations below 30%.[11] Human patch testing does show some incidence of allergic contact dermatitis.

-

Mutagenicity and Reproductive Toxicity: Alkyl polyglucosides are not found to cause mutations and are not considered toxic to reproduction or development.

-

Environmental Fate: The compound is readily biodegradable.[5][11] Due to its low partition coefficient (log Kow) and low vapor pressure, it has a low potential for bioaccumulation and is not expected to evaporate into the air from water.[5] Aquatic toxicity is low, with an LC50 for rainbow trout reported as >100 mg/L.[11]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Solubilizing Agent: Its primary use is as a solubilizing compound and detergent.[4] It is highly effective at increasing the solubility of hydrophobic drug entities, which is a critical challenge in pharmaceutical formulation.[3][4]

-

Membrane Protein Research: As a mild, non-denaturing detergent, it is invaluable for the solubilization, stabilization, and structural analysis of membrane proteins, allowing for the study of these proteins in a near-native state.[3]

-

Drug Delivery: It is being explored in drug delivery systems to enhance the bioavailability of poorly soluble drugs by encapsulating them within micelles.[3]

-

Biopharmaceutical Formulation: It has shown potential for protecting sensitive biological molecules, such as preventing the light-induced oxidation of monoclonal antibodies.[3]

References

- 1. tichemindustry.com [tichemindustry.com]

- 2. Cas 54549-24-5,this compound | lookchem [lookchem.com]

- 3. This compound | 54549-24-5 | Benchchem [benchchem.com]

- 4. This compound | 54549-24-5 [chemicalbook.com]

- 5. ALKYL POLYGLUCOSIDE C6 - Ataman Kimya [atamanchemicals.com]

- 6. n-Hexyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 7. This compound|lookchem [lookchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C12H24O6 | CID 171355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. docs.rs-online.com [docs.rs-online.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Hexyl D-glucoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexyl D-glucoside (n-Hexyl-β-D-glucopyranoside), a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. The document details its CMC values under various conditions, provides in-depth experimental protocols for its determination, and illustrates relevant logical workflows for its application in research and drug development.

Introduction to this compound and its Critical Micelle Concentration

This compound is a mild, non-ionic detergent belonging to the alkyl glucoside family. It consists of a hydrophilic glucose headgroup and a six-carbon hydrophobic alkyl chain. This amphiphilic structure allows it to self-assemble in aqueous solutions. Below a certain concentration, this compound exists predominantly as monomers. However, as the concentration increases, the monomers aggregate to form micelles to minimize the exposure of their hydrophobic tails to water. The concentration at which this self-assembly into micelles begins is known as the Critical Micelle Concentration (CMC).[1]

The CMC is a crucial parameter as many of the physicochemical properties of the surfactant solution, such as surface tension, conductivity, and solubilization capacity, change abruptly at this concentration.[2] Knowledge of the CMC is essential for various applications, including the solubilization of membrane proteins, drug delivery formulations, and in vitro cellular assays.[3]

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of this compound is influenced by factors such as temperature, pressure, and the presence of electrolytes or other solutes.[4] The following table summarizes the reported CMC values for this compound and related alkyl glucosides under different conditions.

| Surfactant | CMC (mM) | Solvent | Temperature (°C) | Method | Reference |

| n-Hexyl-β-D-glucopyranoside | ~250 | Water | 25 (assumed) | Not Specified | |

| n-Hexyl-β-D-glucopyranoside | 0.44 | Dichloromethane | Not Specified | Not Specified | |

| Octyl glucoside | 25 | Water | 25 | Surface Tension | |

| Decyl glucoside | 2.2 | Water | 25 | Surface Tension | |

| Dodecyl glucoside | 0.19 | Water | 25 | Surface Tension |

Effect of Electrolytes: The addition of electrolytes to a non-ionic surfactant solution generally leads to a decrease in the CMC. This is attributed to the "salting-out" effect, where the electrolytes reduce the hydration of the hydrophilic headgroups, thus favoring micelle formation at a lower concentration. For non-ionic surfactants like alkyl glucosides, this effect is typically less pronounced than for ionic surfactants.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of a surfactant. The choice of method depends on the nature of the surfactant and the available instrumentation. For a non-ionic surfactant like this compound, surface tension and fluorescence spectroscopy are the most common and effective techniques. The conductivity method is generally not suitable for non-ionic surfactants as they do not significantly alter the solution's conductivity.

Surface Tension Method

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of the surfactant concentration.[1]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 500 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 1 mM to 400 mM).

-

Instrumentation: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) calibrated according to the manufacturer's instructions. Ensure the glassware and the ring/plate are scrupulously clean to avoid contaminants that can affect surface tension.

-

Measurement:

-

Measure the surface tension of the deionized water as a reference.

-

For each dilution, rinse the sample vessel and the ring/plate with the solution to be measured.

-

Measure the surface tension, allowing the reading to stabilize. Perform measurements in triplicate for each concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

-

The resulting plot will show two linear regions with different slopes.

-

Fit straight lines to both linear portions of the curve. The concentration at the intersection of these two lines is the CMC.

-

Fluorescence Spectroscopy Method (using a hydrophobic probe like Pyrene)

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the pyrene fluorescence spectrum, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3). The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the surfactant concentration.

Detailed Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like acetone or methanol (e.g., 1 mM). Pyrene has very low solubility in water.

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water, covering a range of concentrations below and above the expected CMC.

-

Sample Preparation:

-

To a set of vials, add a small, constant volume of the pyrene stock solution.

-

Evaporate the solvent completely, for instance, by using a gentle stream of nitrogen, leaving a thin film of pyrene.

-

Add the prepared this compound solutions to the vials, ensuring the final pyrene concentration is very low (in the micromolar range) to avoid excimer formation.

-

Allow the solutions to equilibrate, typically by gentle agitation in the dark for several hours.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer. Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectra from approximately 350 nm to 450 nm.

-

Identify the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio I1/I3 for each sample.

-

Plot the I1/I3 ratio as a function of the this compound concentration.

-

The plot will typically show a sigmoidal curve. The CMC is often determined from the midpoint of the transition or by finding the intersection of the tangents from the two linear portions of the curve.

-

Visualizations: Logical Workflows and Principles

Principle of Micelle Formation

The following diagram illustrates the fundamental principle of surfactant monomers self-assembling into a micelle once the critical micelle concentration is exceeded.

Caption: Principle of micelle formation with increasing surfactant concentration.

Experimental Workflow for CMC Determination by Surface Tension

This diagram outlines the procedural flow for determining the CMC using the surface tension method.

Caption: Workflow for CMC determination via the surface tension method.

Application Workflow: Membrane Protein Extraction

This compound is frequently used to solubilize membrane proteins for structural and functional studies, a critical step in drug target characterization. This diagram illustrates the logical workflow.

Caption: Workflow for membrane protein extraction using this compound.

Application Workflow: Niosome Formulation for Drug Delivery

This compound can be a component in the formation of niosomes, which are vesicular drug delivery systems.

Caption: Workflow for the formulation of niosomes for drug delivery.

References

A Technical Guide to the Solubility of Hexyl D-Glucoside in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of hexyl D-glucoside, a nonionic surfactant widely utilized in pharmaceutical and research applications for its solubilizing properties. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (C12H24O6, CAS No. 54549-24-5) is an alkyl polyglucoside (APG) surfactant valued for its excellent hydrotropic effects, biodegradability, and low toxicity.[1] Its amphiphilic nature, consisting of a hydrophilic glucose head and a hydrophobic hexyl tail, allows it to increase the solubility of poorly water-soluble compounds, making it a valuable excipient in drug delivery systems and various formulations.[2][3]

Solubility Profile of this compound

Data Presentation

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that the solubility in organic solvents is largely qualitative and serves as an illustrative guide. Researchers are encouraged to determine precise solubilities for their specific applications using the protocols outlined in this guide.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Reference |

| Water | Aqueous | 20 | 750 g/L | [1][3][5][6] |

| Ethanol | Organic (Polar, Protic) | Not Specified | Soluble | [4] |

| Methanol | Organic (Polar, Protic) | Not Specified | Likely Soluble | N/A |

| Isopropanol | Organic (Polar, Protic) | Not Specified | Likely Soluble | N/A |

| Acetone | Organic (Polar, Aprotic) | Not Specified | Likely Soluble | N/A |

| Toluene | Organic (Nonpolar) | Not Specified | Likely Sparingly Soluble | N/A |

| Hexane | Organic (Nonpolar) | Not Specified | Likely Insoluble | N/A |

Note: "Likely Soluble," "Likely Sparingly Soluble," and "Likely Insoluble" are estimations based on the general principle that "like dissolves like." The polar glucose head of this compound suggests solubility in polar solvents, while the nonpolar hexyl tail may impart some solubility in less polar environments.

Experimental Protocols for Solubility Determination

Determining the precise solubility of this compound in a specific solvent system is crucial for formulation development. The following are detailed methodologies for key experiments, adapted from general protocols for nonionic surfactants.

Method 1: Isothermal Equilibrium Method (Shake-Flask)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

3.1.1 Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID) or a UV-Vis spectrophotometer if the analyte has a chromophore (note: this compound does not have a strong chromophore).

3.1.2 Detailed Protocol

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed container in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, remove the container from the shaker and let it stand at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at the experimental temperature is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any disturbance of the sediment. Immediately dilute the aliquot with a known volume of a suitable solvent (usually the same solvent or a mobile phase for chromatography) to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-ELSD/RID.

-

Calculation: Calculate the solubility (S) using the following formula:

S (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Method 2: Turbidimetric Method

This method is useful for determining the solubility of surfactants in aqueous solutions and can be adapted for other solvent systems. It relies on measuring the turbidity of a solution as the concentration of the solute increases.

3.2.1 Materials and Equipment

-

This compound

-

Solvent of interest

-

Turbidity meter or a spectrophotometer capable of measuring at a non-absorbing wavelength (e.g., 600 nm)

-

Magnetic stirrer and stir bars

-

Burette or automated titrator

-

Thermostatically controlled vessel

3.2.2 Detailed Protocol

-

Instrument Setup: Calibrate the turbidity meter according to the manufacturer's instructions.

-

Sample Preparation: Place a known volume of the solvent in the thermostatically controlled vessel with a magnetic stir bar.

-

Titration: Prepare a concentrated stock solution of this compound in the same solvent. Slowly add the stock solution to the solvent in the vessel using a burette or an automated titrator while continuously stirring and monitoring the turbidity.

-

Endpoint Determination: The solubility limit is reached when a persistent increase in turbidity is observed. This indicates the formation of a separate phase (undissolved solute). Record the volume of the titrant added at this point.

-

Calculation: Calculate the solubility based on the concentration of the stock solution and the volume added to reach the turbidity point.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the Isothermal Equilibrium Method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Conclusion

This technical guide has provided a summary of the known solubility of this compound, highlighting its high solubility in water. For applications requiring the use of organic or mixed solvent systems, it is imperative for researchers to perform experimental determinations to ascertain the precise solubility under their specific conditions. The detailed protocols for the Isothermal Equilibrium Method and the Turbidimetric Method offer robust starting points for these investigations. The provided workflow diagram serves as a clear visual aid for the experimental process. Further research into the quantitative solubility of this compound in a broader range of organic solvents would be a valuable contribution to the scientific community.

References

- 1. Cas 54549-24-5,this compound | lookchem [lookchem.com]

- 2. Development of a method for measurement of relative solubility of nonionic surfactants | Semantic Scholar [semanticscholar.org]

- 3. This compound CAS#: 54549-24-5 [m.chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chembk.com [chembk.com]

- 6. This compound|lookchem [lookchem.com]

The Unseen Architect: A Technical Guide to the Mechanism of Action of Hexyl D-glucoside as a Non-ionic Detergent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane protein research and drug formulation, the choice of detergent is a critical determinant of experimental success. Among the diverse array of available surfactants, non-ionic detergents are prized for their mild nature, preserving the native structure and function of delicate protein architectures. This technical guide provides an in-depth exploration of the mechanism of action of Hexyl D-glucoside, a prominent member of the alkyl glucoside family of non-ionic detergents. Through a comprehensive review of its physicochemical properties, its interaction with lipid bilayers, and its role in the solubilization of membrane proteins, this document serves as a vital resource for scientists seeking to harness the full potential of this versatile molecule.

Core Mechanism of Action: An Amphiphilic Balancing Act

This compound's efficacy as a detergent stems from its amphiphilic nature. The molecule consists of a hydrophilic D-glucose head group and a hydrophobic hexyl (C6) alkyl tail. This dual character governs its behavior in aqueous solutions and its interaction with biological membranes.

At low concentrations, this compound molecules exist as monomers in solution. As the concentration increases, they preferentially accumulate at air-water or oil-water interfaces, reducing surface tension. Upon reaching a critical concentration, known as the Critical Micelle Concentration (CMC) , the monomers self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic hexyl tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic glucose head groups form the outer corona, interacting with water molecules. This process is entropically driven, primarily by the hydrophobic effect.

The primary mechanism by which this compound solubilizes membrane proteins involves the disruption of the lipid bilayer and the formation of mixed micelles containing protein, detergent, and lipids. This process can be conceptualized in the following stages:

-

Partitioning: Detergent monomers partition into the lipid bilayer of the cell membrane.

-

Saturation: As the detergent concentration increases, the bilayer becomes saturated with detergent monomers, leading to membrane destabilization.

-

Solubilization: At or above the CMC, the lipid bilayer disintegrates, and membrane proteins are encapsulated within mixed micelles, where the hydrophobic transmembrane domains of the protein are shielded by the detergent's alkyl chains.

This gentle solubilization process helps to maintain the protein's native conformation and biological activity, a crucial factor in downstream applications such as structural studies and functional assays.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. The following table summarizes key quantitative data for n-Hexyl-β-D-glucopyranoside.

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | ~250 mM | In aqueous solution |

| Aggregation Number (N) | 75 ± 10 (for Octyl β-D-glucopyranoside) | In 34 mM aqueous solution (estimate for this compound) |

| Hydrophilic-Lipophilic Balance (HLB) | ~12.9 | Calculated using Davies' method |

Note on HLB Value: The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative hydrophilicity and lipophilicity of a surfactant. An HLB value of around 12.9 suggests that this compound is a good oil-in-water emulsifier. The value was calculated using the Davies method: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers).

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement (Du Noüy Ring Method)

The Du Noüy ring method is a classic and accurate technique for determining the surface tension of a liquid and, consequently, the CMC of a surfactant.

Materials:

-

Du Noüy Tensiometer

-

Platinum-iridium ring

-

Series of this compound solutions of varying concentrations in deionized water (spanning the expected CMC)

-

Glass vessel

-

Acetone and deionized water for cleaning

Procedure:

-

Preparation:

-

Thoroughly clean the platinum-iridium ring with acetone and then deionized water. Flame the ring to a red glow to remove any organic contaminants.

-

Prepare a series of aqueous solutions of this compound with concentrations ranging from well below to well above the expected CMC (e.g., from 1 mM to 500 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

-

Measurement:

-

Place a this compound solution in the glass vessel and position it on the tensiometer platform.

-

Lower the ring until it is fully submerged in the solution.

-

Slowly raise the platform, causing the ring to be pulled through the liquid-air interface.

-

The force required to detach the ring from the surface is measured by the tensiometer. This force is directly proportional to the surface tension.

-

-

Data Analysis:

-

Repeat the measurement for each concentration at least three times to ensure accuracy.

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration.

-

The plot will typically show a steep decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the slope of the curve changes abruptly is the CMC.

-

Solubilization and Purification of a Membrane Protein (e.g., Bacteriorhodopsin)

This protocol provides a general workflow for the solubilization and subsequent purification of a model membrane protein, bacteriorhodopsin (bR), from purple membranes using this compound.

Materials:

-

Purple membrane preparation (containing bacteriorhodopsin)

-

Solubilization buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, containing a specific concentration of this compound (e.g., 2-fold the CMC)

-

Wash buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, containing this compound at its CMC

-

Elution buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, containing this compound at its CMC, and an appropriate eluting agent (e.g., imidazole for His-tagged proteins)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Centrifuge and ultracentrifuge

-

Spectrophotometer

Procedure:

-

Membrane Preparation:

-

Isolate purple membranes from Halobacterium salinarum using established protocols.

-

Resuspend the purple membrane pellet in a suitable buffer to a known protein concentration.

-

-

Solubilization:

-

Add the solubilization buffer containing this compound to the purple membrane suspension. The final detergent concentration should be optimized, but a starting point of 2-fold the CMC is common.

-

Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a specific duration (e.g., 1-4 hours).

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet any unsolubilized material.

-

-

Purification:

-

Carefully collect the supernatant containing the solubilized bR-detergent mixed micelles.

-

Equilibrate the affinity chromatography column with the wash buffer.

-

Load the supernatant onto the column.

-

Wash the column extensively with the wash buffer to remove non-specifically bound proteins.

-

Elute the purified bR using the elution buffer.

-

-

Analysis:

-

Analyze the fractions (solubilized extract, flow-through, washes, and elution) by SDS-PAGE to assess the purity of the protein.

-

Determine the concentration and integrity of the purified bR using spectrophotometry (measuring absorbance at 280 nm and for the retinal chromophore at ~560 nm).

-

Visualizations

Mechanism of Micelle Formation and Membrane Protein Solubilization

Caption: Micelle formation and membrane protein solubilization by this compound.

Experimental Workflow for CMC Determination by the Du Noüy Ring Method

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Experimental Workflow for Membrane Protein Solubilization and Purification

Caption: Workflow for membrane protein solubilization and purification.

Conclusion

This compound stands as a powerful yet gentle tool in the arsenal of researchers and drug development professionals. Its well-characterized physicochemical properties and its mild mechanism of action make it an ideal choice for the solubilization and stabilization of membrane proteins, preserving their structural and functional integrity. By understanding the principles outlined in this technical guide, from the fundamental process of micellization to the practical application in experimental protocols, scientists can confidently and effectively employ this compound to advance their research and development endeavors. The provided data, protocols, and visualizations serve as a comprehensive resource to facilitate the successful application of this invaluable non-ionic detergent.

References

Hexyl D-glucoside: A Technical Overview for Researchers

Foreword: This document provides a comprehensive technical overview of Hexyl D-glucoside, a non-ionic surfactant of significant interest in biochemical, pharmaceutical, and cosmetic research. Its amphiphilic nature, stemming from a hydrophilic glucose head and a hydrophobic hexyl tail, makes it an effective solubilizing agent for hydrophobic compounds, including membrane proteins and poorly soluble drugs. This guide details its fundamental physicochemical properties, synthesis methodologies, and its role in various research applications.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental design and formulation development.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₆[1][2][] |

| Molecular Weight | 264.31 g/mol [1][2][] |

| CAS Number | 54549-24-5[1][2] |

| Appearance | Crystalline solid (typical) |

| Synonyms | Hexyl D-glucopyranoside, D-Glucopyranoside, hexyl[1][2] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through both chemical and enzymatic routes. The choice of method often depends on the desired anomeric purity, yield, and scalability.

Chemical Synthesis: Acid-Catalyzed Fischer Glycosylation

This method involves the direct reaction of D-glucose with hexanol in the presence of an acid catalyst.

Objective: To synthesize this compound via acid-catalyzed condensation.

Materials:

-

D-glucose

-

Hexanol

-

Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)[4]

-

Sodium bicarbonate (for neutralization)[4]

-

Ethyl acetate (for extraction)[4]

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A solution of the acid catalyst is prepared in an excess of hexanol.[4]

-

D-glucose is added to the alcoholic solution.[4]

-

The reaction mixture is stirred and heated (e.g., at 60°C) for a specified period (e.g., 24 hours) to facilitate the glycosidic bond formation.[4]

-

To drive the reaction towards the product, water formed during the reaction can be continuously removed, for instance, by azeotropic distillation or under vacuum.[5]

-

Upon completion, the reaction is cooled and neutralized with a base like sodium bicarbonate until a pH of approximately 5 is reached.[4]

-

The excess hexanol is removed under reduced pressure.[4]

-

The resulting residue is dissolved in water, and the this compound is extracted using an organic solvent such as ethyl acetate.[4]

-

The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can then be further purified by crystallization.[4]

Enzymatic Synthesis

This "green chemistry" approach utilizes enzymes, such as β-glucosidase, to catalyze the reaction between D-glucose and hexanol, offering high selectivity under milder conditions.[6]

Objective: To synthesize this compound using an enzymatic approach.

Materials:

-

D-glucose

-

Hexanol

-

Immobilized β-glucosidase[7]

-

Buffer solution

Procedure:

-

Immobilized β-glucosidase is added to a buffered aqueous solution containing D-glucose.

-

Hexanol is introduced to the system. The reaction can be performed in a biphasic system where the aqueous phase contains the enzyme and glucose, and the organic phase is hexanol. This has been shown to increase yields to around 60%.[6]

-

The reaction mixture is incubated under controlled temperature and agitation.

-

The product, this compound, is continuously recovered from the reaction medium. One method for this is extractive recovery using the 1-hexanol substrate.[7]

-

The product is then purified from the hexanol phase.

Molecular Structure and Composition

The structure of this compound is composed of two main chemical moieties: a linear six-carbon alkyl chain (hexyl group) and a D-glucose ring. This amphiphilic nature is fundamental to its function as a surfactant.

Applications in Research and Drug Development

This compound is a versatile tool in various scientific fields:

-

Membrane Protein Research: Its mild, non-denaturing properties make it ideal for solubilizing, stabilizing, and purifying membrane proteins for structural and functional studies.[6]

-

Drug Formulation and Delivery: It is used as a solubilizing agent to enhance the solubility and bioavailability of hydrophobic drugs.[][8] Its ability to form vesicles also makes it a candidate for drug carrier systems.[9]

-

Biotechnology: In bioprocessing, it serves as a non-ionic surfactant for the extraction and purification of proteins.[8]

-

Cosmetics: It functions as a skin-conditioning and moisturizing agent in cosmetic formulations.[8]

References

- 1. This compound | C12H24O6 | CID 171355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]

- 6. This compound | 54549-24-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

enzymatic synthesis of Hexyl D-glucoside using β-glucosidase

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of Hexyl D-glucoside, a biodegradable non-ionic surfactant, utilizing β-glucosidase. It is intended for researchers, scientists, and professionals in drug development and related fields. The document details the core enzymatic pathways, comprehensive experimental protocols, and quantitative data analysis. Visualizations of the reaction mechanisms and experimental workflows are provided to facilitate a deeper understanding of the synthesis process.

Introduction

This compound and other alkyl glucosides are valuable non-ionic surfactants with wide applications in the cosmetic, pharmaceutical, and food industries due to their excellent biodegradability, low toxicity, and good surface activity. Traditional chemical synthesis methods often involve harsh reaction conditions and the use of toxic catalysts. Enzymatic synthesis, employing β-glucosidases (EC 3.2.1.21), presents a green and highly selective alternative, operating under mild conditions.[1]

This guide focuses on the two primary enzymatic routes for this compound synthesis catalyzed by β-glucosidase: reverse hydrolysis and kinetically controlled transglycosylation .

Enzymatic Reaction Mechanisms

β-glucosidases catalyze the synthesis of alkyl glucosides through a retaining mechanism involving a covalent glycosyl-enzyme intermediate.[2][3] The stereochemical configuration at the anomeric carbon is retained in the final product. The two main pathways are:

-

Reverse Hydrolysis: This is a thermodynamically controlled process where a glycosidic bond is formed between D-glucose and hexanol, essentially reversing the hydrolytic action of the enzyme. High substrate concentrations are typically required to shift the equilibrium towards synthesis.[2]

-

Transglycosylation: This is a kinetically controlled process where the β-glucosidase first hydrolyzes a glycosyl donor (e.g., cellobiose, p-nitrophenyl-β-D-glucopyranoside) to form a covalent glucosyl-enzyme intermediate. This intermediate then transfers the glucosyl moiety to an acceptor, which in this case is hexanol.[2][4] Water can also act as an acceptor, leading to a competing hydrolysis reaction. The efficiency of transglycosylation is often higher than reverse hydrolysis, especially in the initial reaction phase.[5]

Visualizing the Reaction Pathways

The following diagrams illustrate the core enzymatic mechanisms for the synthesis of this compound.

Caption: Reverse Hydrolysis Pathway for this compound Synthesis.

Caption: Transglycosylation Pathway for this compound Synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of this compound.

Materials

-

Enzyme: β-glucosidase (e.g., from almonds, Aspergillus niger, or a recombinant source like Thermotoga maritima). The enzyme can be used in its free form or immobilized on a suitable support.

-

Glycosyl Donor:

-

For reverse hydrolysis: D-glucose.

-

For transglycosylation: p-nitrophenyl-β-D-glucopyranoside (pNPG), cellobiose, or other suitable activated glucose donors.

-

-

Glycosyl Acceptor: 1-Hexanol.

-

Buffer: Sodium acetate buffer or citrate-phosphate buffer, pH typically between 4.0 and 6.0.

-

Organic Solvent (optional): For biphasic systems, an organic solvent like toluene or tert-butanol may be used.

-

Reagents for analysis: Acetonitrile (HPLC grade), water (deionized), and standards for this compound and glucose.

General Experimental Workflow

The general workflow for the synthesis involves the preparation of the reaction mixture, the enzymatic reaction under controlled conditions, and subsequent analysis of the products.

Caption: General Experimental Workflow for Enzymatic Synthesis.

Protocol for Transglycosylation using pNPG as Glycosyl Donor

This protocol is adapted from studies on engineered β-glucosidase from Thermotoga maritima.[4]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 34 mM p-nitrophenyl-D-glucoside (pNPG) as the glycosyl donor.

-

The reaction medium consists of 80% (v/v) 1-hexanol as the acceptor.

-

The aqueous phase can be a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

-

Enzyme Addition:

-

Add the purified β-glucosidase to the reaction mixture to a final concentration of 10 µg/ml.

-

-

Incubation:

-

Incubate the reaction mixture at 60°C with constant stirring.

-

-

Reaction Monitoring and Termination:

-

Withdraw aliquots at different time intervals to monitor the progress of the reaction.

-

Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching agent.

-

-

Product Analysis:

-

Analyze the formation of this compound and the consumption of pNPG using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

A C18 column is typically used with a mobile phase of acetonitrile and water.

-

Protocol for Reverse Hydrolysis

This protocol is based on the principles of thermodynamically controlled synthesis.

-

Reaction Mixture Preparation:

-

Prepare a concentrated solution of D-glucose in a minimal amount of buffer (e.g., 2.0 M glucose solution).

-

The reaction can be conducted in a two-phase system where 1-hexanol serves as the organic phase and the product recovery medium.[5]

-

-

Enzyme Addition:

-

Use immobilized β-glucosidase to facilitate enzyme recovery and reuse. The amount of enzyme will depend on its activity.

-

-

Incubation:

-

Incubate the reaction mixture at a suitable temperature (e.g., 50°C) with vigorous shaking to ensure proper mixing of the two phases.

-

-

Product Extraction and Analysis:

-

The this compound formed will preferentially partition into the 1-hexanol phase.

-

Separate the organic phase and analyze the concentration of this compound by HPLC.

-

Quantitative Data Summary

The yield of this compound is influenced by various factors including the source of the β-glucosidase, the reaction mechanism, and the reaction conditions. The following tables summarize key quantitative data from different studies.

Table 1: Comparison of Yields from Different Synthesis Strategies

| Glycosyl Donor | Enzyme Source | Reaction System | Max. Yield (%) | Reference |

| p-Nitrophenyl-β-glucoside | Almond β-glucosidase | Monophasic octanol | 36.40% (octyl-glucoside) | [5] |

| D-Glucose | Almond β-glucosidase | Monophasic octanol | 15.20% (octyl-glucoside) | [5] |

| D-Glucose | Immobilized β-glucosidase | Aqueous-organic biphasic | Not specified | [5] |

| Alcohols (general) | Thai Rosewood β-glucosidase | Not specified | Approaching 90% | [2] |

Table 2: Influence of Water Activity on Octyl-β-D-glucoside Synthesis via Transglycosylation

| Water Activity (aw) | vS/vH Ratio1 | Predicted Yield (%) | Achieved Yield (%) |

| 0.75 | - | 0.50 | 19.45 |

| 0.84 | - | 0.75 | 38.00 |

| 0.94 | 0.165 | 14.19 | 36.40 |

| 1 vS/vH: Ratio of the rate of synthesis to the rate of hydrolysis. Data adapted from a study on octyl-β-glucoside synthesis.[5] |

Conclusion

The enzymatic synthesis of this compound using β-glucosidase offers a promising and sustainable alternative to conventional chemical methods. Both reverse hydrolysis and transglycosylation pathways have been successfully employed, with the latter often providing higher yields under kinetically controlled conditions. The choice of enzyme, glycosyl donor, and reaction system (e.g., biphasic systems) are critical parameters that need to be optimized to maximize product formation. Further research in enzyme engineering and process optimization will continue to enhance the efficiency and economic viability of this green synthesis route for valuable biosurfactants.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Hexyl D-glucoside Anomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexyl D-glucoside, a non-ionic surfactant with significant applications in the pharmaceutical and biotechnological sectors, exists as two anomeric forms: α and β. The stereochemistry at the anomeric center (C1 of the glucose unit) profoundly influences the molecule's three-dimensional structure, and consequently its physicochemical properties and biological activity. A thorough structural analysis of these anomers is therefore critical for their application in drug development and research. This technical guide provides an in-depth overview of the key analytical techniques and experimental protocols for the comprehensive structural characterization of this compound anomers.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination and differentiation of the α and β anomers of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, providing definitive proof of the anomeric configuration.

Quantitative NMR Data

The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) and anomeric carbon (C-1) are the most diagnostic features for distinguishing between the α and β forms.

| Anomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-1 | H-2 | |

| α-Hexyl D-glucoside | 4.80 (d, J=3.6 Hz) | 3.49 (dd, J=9.9, 3.6 Hz) |

| β-Hexyl D-glucoside | 4.25 (d, J=7.9 Hz) | 3.20 (t, J=8.5 Hz) |

| Hexyl Chain (Typical) | ||

| -OCH₂- | ~3.4-3.8 (m) | |

| -(CH₂)₄- | ~1.2-1.6 (m) | |

| -CH₃ | ~0.8-0.9 (t) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound anomers is as follows:

1.2.1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity, free from paramagnetic impurities which can cause line broadening.

-

Solvent: Dissolve 5-10 mg of the this compound anomer in 0.5-0.7 mL of a deuterated solvent (e.g., deuterium oxide (D₂O), methanol-d₄, or chloroform-d). D₂O is often preferred for carbohydrate analysis.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents can be added.

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

1.2.2. NMR Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: 10-12 ppm

-

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 160-200 ppm

-

-

-

2D NMR: For complete and unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of the α and β anomers of this compound. Due to the similar polarity of the anomers, specialized chromatographic conditions are required for their effective separation.

Quantitative HPLC Data

| Parameter | α-Hexyl D-glucoside | β-Hexyl D-glucoside |

| Retention Time (min) | Varies with conditions | Typically elutes slightly later than the α-anomer in normal phase |

Experimental Protocol: HPLC

2.2.1. Instrumentation and Column:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is commonly used for non-chromophoric compounds like alkyl glucosides.

-

Column: A normal-phase column, such as a silica-based column with a diol or amino stationary phase, is often effective for anomer separation.

2.2.2. Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and system.

-

Elution Mode: Isocratic elution is often sufficient for the separation of the two anomers.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is important for reproducible retention times.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Confirmation by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound and to provide further structural information through fragmentation analysis.

Quantitative MS Data

| Parameter | Value |

| Molecular Weight | 264.31 g/mol |

| [M+Na]⁺ | m/z 287.15 |

| [M+H]⁺ | m/z 265.16 |

Experimental Protocol: ESI-MS

3.2.1. Instrumentation:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled to an HPLC system (LC-MS).

3.2.2. MS Parameters:

-

Ionization Mode: Positive ion mode is typically used, often with the detection of sodium adducts ([M+Na]⁺) which are common for carbohydrates.

-

Sample Introduction: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC column.

-

Solvent: A solvent system compatible with ESI, such as methanol or acetonitrile with a small amount of water, is used.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Nebulizing Gas Flow: Optimized to ensure stable spray.

-

Drying Gas Temperature and Flow: Adjusted to facilitate desolvation.

-

Fragmentor Voltage (for MS/MS): If fragmentation is desired to obtain more structural information, the fragmentor voltage can be increased to induce in-source fragmentation, or tandem MS (MS/MS) experiments can be performed.

Visualizing the Anomeric Structures and Analytical Workflow

Anomeric Forms of this compound

Caption: Chemical structures of the α and β anomers of this compound.

Experimental Workflow for Structural Analysis

Caption: A typical experimental workflow for the separation and structural analysis of this compound anomers.

This guide provides a foundational framework for the structural analysis of this compound anomers. The successful application of these techniques will enable researchers and drug development professionals to accurately characterize these important molecules, facilitating their effective use in various scientific and industrial applications.

Methodological & Application

Application Notes and Protocols for Hexyl D-glucoside in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Hexyl D-glucoside, a non-ionic detergent, for the effective extraction and solubilization of membrane proteins. This document outlines the detergent's properties, offers detailed experimental protocols, and presents comparative data to assist in optimizing your research workflows.

Introduction to this compound

Hexyl β-D-glucoside is a mild, non-ionic detergent widely employed in the study of membrane proteins. Its chemical structure consists of a hydrophilic glucose head group and a short C6 alkyl chain, rendering it effective at disrupting lipid-lipid and lipid-protein interactions while being gentle enough to preserve the native structure and function of many membrane proteins.[1][2] This property is particularly crucial for downstream applications such as structural biology (e.g., Cryo-EM), functional assays, and drug screening.

The choice of detergent is a critical step in membrane protein research, as harsh detergents can lead to irreversible denaturation.[3] this compound, with its relatively high Critical Micelle Concentration (CMC), is easily removable by dialysis, which is advantageous for protein purification and reconstitution experiments.[4]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₄O₆ | [1] |

| Molecular Weight | 264.3 g/mol | [1] |

| Classification | Non-ionic detergent | [1][2] |

| Critical Micelle Concentration (CMC) | 250 mM (in H₂O) | [5] |

| Solubility | ≥ 20% in water at 0-5°C | [6] |

| Purity | ≥ 99% by HPLC analysis | [6] |

Experimental Protocols

I. General Workflow for Membrane Protein Extraction and Solubilization

The following diagram illustrates a typical workflow for the extraction and purification of membrane proteins using a detergent-based method.

II. Detailed Protocol for Solubilization of Membrane Proteins using this compound

This protocol provides a starting point for the solubilization of a target membrane protein from isolated cell membranes. Optimization of detergent concentration, temperature, and incubation time may be necessary for each specific protein.

Materials:

-

Isolated cell membranes containing the protein of interest.

-

Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.

-

This compound stock solution (e.g., 10% w/v in water).

Procedure:

-

Resuspend Membranes: Thaw the isolated membrane pellet on ice. Resuspend the membranes in cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: From the stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration 2-5 times the CMC (e.g., 500 mM - 1250 mM).

-

Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or rocker). This allows the detergent to disrupt the membrane and solubilize the proteins.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification steps.

Comparative Data of Common Detergents